molecular formula C23H28N4O4 B13346545 Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical)

Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical)

Cat. No.: B13346545
M. Wt: 424.5 g/mol
InChI Key: QXAXLSMKNHJDNM-HXUWFJFHSA-N
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Description

Fmoc-N<sup>ω</sup>,N<sup>ω</sup>-dimethyl-L-arginine (asymmetrical) is a protected arginine derivative widely used in solid-phase peptide synthesis (SPPS). This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and two methyl groups asymmetrically attached to the ω-guanidine nitrogen atoms of the arginine side chain. Its CAS number is 268564-10-9, with a molecular formula of C23H28N4O4 and a molecular weight of 424.5 g/mol . The asymmetrical dimethylation distinguishes it from symmetric dimethylarginine derivatives, influencing its physicochemical properties and applications in peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) typically involves the following steps:

    Protection of the amino group: The amino group of L-arginine is protected using the Fmoc group.

    Dimethylation: The guanidine moiety of the protected arginine is then dimethylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production methods for Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve automated peptide synthesizers and large-scale purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group in the molecule undergoes esterification with alcohols in the presence of acid catalysts (e.g., HCl, H2SO4) or bases (e.g., NaOH). This reaction replaces the hydroxyl group with an alkoxy group, forming esters that are critical for modifying solubility and stability in pharmaceutical applications.

Example :

  • Reagents : Primary/secondary alcohols (e.g., ethanol, isopropanol)

  • Conditions : Reflux at elevated temperatures (60–100°C)

  • Product : Corresponding esters (e.g., ethyl 2-(6-(trifluoromethoxy)pyridin-3-yl)acetate)

Decarboxylation Reactions

Decarboxylation eliminates the carboxylic acid group, typically under thermal or catalytic conditions. This reaction is facilitated by the electron-withdrawing trifluoromethoxy group, which stabilizes intermediates via resonance.

Example :

  • Reagents : Copper chromite (catalyst)

  • Conditions : Heating at 200–250°C under inert atmosphere

  • Product : Methyl-substituted pyridine derivatives

Oxidation/Reduction Reactions

The compound participates in redox transformations involving its functional groups:

  • Oxidation : The pyridine ring may undergo oxidation to form pyridine N-oxide derivatives using oxidants like mCPBA or hydrogen peroxide.

  • Reduction : The carboxylic acid group can be reduced to a primary alcohol (via LiAlH4) or amine (via Curtius rearrangement).

Amination and Functional Group Transformations

The pyridine ring’s nitrogen and trifluoromethoxy substituent enable amination reactions. For instance, substitution at the 3-position (ortho to the trifluoromethoxy group) can occur via nucleophilic aromatic substitution under strongly basic conditions .

Example :

  • Reagents : Ammonia (NH3), heat

  • Conditions : Elevated temperatures (80–120°C)

  • Product : Aminopyridine derivatives

Coupling Reactions

The compound’s reactive sites allow participation in cross-coupling reactions (e.g., Suzuki, Heck) to form biaryl or heteroaryl derivatives. For instance, halogenation at the 3-position followed by palladium-catalyzed coupling with aryl boronic acids can yield complex structures .

Example :

  • Reagents : Pd(PPh3)4, Na2CO3, aryl boronic acid

  • Conditions : DMF/water, 80–100°C

  • Product : Cross-coupled aromatic systems

Comparative Analysis of Reaction Types

Reaction Type Key Reagents Conditions Product Type
EsterificationAlcohols, H2SO4Reflux (60–100°C)Esters
DecarboxylationCuCrO4200–250°C, inert atmosphereMethylpyridine derivatives
OxidationmCPBA, H2O2Room temperature to 50°CPyridine N-oxide
ReductionLiAlH4, H2N-NH2THF, refluxAlcohols/amines
AminationNH3, heat80–120°CAminopyridines
CouplingPd catalysts, boronic acidsDMF/water, 80–100°CBiaryl systems

Mechanistic Insights

The trifluoromethoxy group at the 6-position enhances reactivity through strong electron-withdrawing effects, stabilizing intermediates in substitution and oxidation reactions. This substituent also influences regioselectivity in electrophilic aromatic substitution, favoring meta or

Scientific Research Applications

Fmoc-Nω,ω-dimethyl-L-arginine (asymmetrical) hydrochloride is a versatile compound with significant applications in peptide synthesis, drug development, biochemical research, and diagnostics . It is widely used in various research fields due to its unique properties .

Peptide Synthesis: Fmoc-Nω,ω-dimethyl-L-arginine (asymmetrical) hydrochloride acts as a protective group in peptide synthesis, allowing for selective modification of amino acids and improving yields in peptide production .

Drug Development: This compound is crucial in developing new pharmaceuticals, particularly in creating compounds that target specific biological pathways, potentially leading to more effective treatments with fewer side effects . It can also be explored as a potential lead compound in developing new drugs, especially those targeting metabolic disorders or cardiovascular diseases .

Biochemical Research: Researchers utilize Fmoc-Nω,ω-dimethyl-L-arginine (asymmetrical) hydrochloride to study the function of nitric oxide synthase, which is important for understanding cardiovascular health and related diseases .

Diagnostics: This compound can be used to develop diagnostic tools for various conditions, enhancing the ability to detect and monitor diseases through targeted biochemical interactions .

Analytical Chemistry: Na-Fmoc-Nw-nitro-L-arginine can be employed as a standard in various analytical techniques, aiding in the quantification and characterization of related compounds in complex mixtures .

Bioconjugation: Its reactive functional groups enable conjugation with biomolecules, facilitating the development of targeted drug delivery systems and improving the efficacy of therapeutic agents .

Mechanism of Action

The mechanism of action of Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the synthesis is complete, the Fmoc group is removed, allowing the arginine residue to participate in the desired biological or chemical processes. The dimethylation of the guanidine moiety can affect the compound’s interactions with other molecules, influencing its biological activity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

Symmetric vs. Asymmetric Dimethylarginine Derivatives

Property Fmoc-Arg(Me)2-OH (Asymmetrical) Fmoc-Arg(Me)2-OH (Symmetrical)
CAS Number 268564-10-9 (free base) 1330286-46-8 (free base)
Molecular Weight 424.5 g/mol 424.5 g/mol
Structure Methyl groups at N<sup>ω</sup> and N<sup>ω'</sup> (asymmetrical) Methyl groups at N<sup>ω</sup> and N<sup>ω</sup> (symmetrical)
HCl Salt CAS 1820570-64-6 (Mw = 460.97) CAS 823780-66-1 (Mw = 460.97)
Price (1g) $500 $862.50
  • Key Differences :
    • Stereoelectronic Effects : Asymmetrical dimethylation alters hydrogen-bonding capacity and side-chain conformation, impacting peptide folding and receptor interactions .
    • Synthetic Accessibility : Symmetric derivatives are often more challenging to synthesize due to regioselectivity constraints in dimethylation reactions .

Other Arginine Derivatives with Alternative Protecting Groups

Compound Protecting Groups Molecular Weight Applications
Fmoc-Arg(Z)2-OH (Asymmetric) Benzyloxycarbonyl (Z) 583.6 g/mol Used in peptide synthesis requiring orthogonal protection
Fmoc-Arg(Mtr)-OH 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) 608.7 g/mol Acid-labile protection for SPPS
Fmoc-Arg(Pbf)-OH 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) 648.7 g/mol Common in Fmoc-SPPS due to stability under basic conditions
  • Comparative Notes: Solubility: Fmoc-Arg(Me)2-OH (asymmetrical) exhibits better solubility in DMF compared to bulkier Mtr- or Pbf-protected analogs . Deprotection Conditions: Mtr and Pbf groups require strong acids (e.g., TFA), while dimethylated derivatives are stable under standard SPPS conditions .

Commercial and Industrial Perspectives

  • Market Availability :

    • Asymmetrical dimethylarginine is priced higher than symmetric analogs due to niche demand in epigenetic research .
    • Suppliers like Advanced ChemTech and Iris Biotech GmbH specialize in high-purity (>95%) dimethylarginine derivatives for academic and industrial use .
  • Challenges :

    • Scalability : Asymmetric dimethylation requires precise stoichiometric control, increasing production costs .
    • Regulatory Compliance : Derivatives like Fmoc-Arg(Mts)-OH face stricter handling regulations due to sulfonyl group toxicity .

Biological Activity

Fmoc-Nw,w-dimethyl-L-arginine (asymmetrical) is a synthetic amino acid derivative of L-arginine, characterized by its unique asymmetrical dimethylation. This compound has garnered attention in pharmacological research due to its significant biological activities, particularly as a substrate for nitric oxide synthase (NOS) and as an inhibitor of arginine methylation. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H28N4O4
  • Molecular Weight : 424.50 g/mol
  • CAS Number : 268564-10-9

Fmoc-Nw,w-dimethyl-L-arginine functions primarily through the following mechanisms:

  • Nitric Oxide Synthase Substrate : It serves as a substrate for NOS, influencing the production of nitric oxide (NO), which plays a critical role in vasodilation and neurotransmission.
  • Inhibition of Arginine Methylation : The compound acts as an inhibitor of protein arginine methylation, affecting various signaling pathways and protein functions .

Biological Activities

The biological activities of Fmoc-Nw,w-dimethyl-L-arginine can be summarized as follows:

  • Vasodilation : By serving as a substrate for NOS, it promotes vasodilation, which is crucial in cardiovascular health.
  • Endothelial Function : It plays a role in maintaining endothelial function, with implications for cardiovascular diseases .
  • Cancer Research : Its inhibition of arginine methylation may have potential applications in cancer research, where altered methylation patterns are often observed .

Comparative Analysis with Related Compounds

The following table compares Fmoc-Nw,w-dimethyl-L-arginine with structurally similar compounds:

Compound NameStructure/CharacteristicsUnique Features
Fmoc-N,N-dimethyl-L-arginine (symmetrical)Symmetrical dimethylationUsed mainly in peptide synthesis without asymmetry
N,N-DimethylarginineLacks the Fmoc protecting groupNaturally occurring; involved in NO regulation
Fmoc-L-arginineContains only one dimethyl groupMore common in standard peptide synthesis

Fmoc-Nw,w-dimethyl-L-arginine's asymmetrical structure allows for specific interactions that are not possible with symmetrical counterparts, potentially conferring distinct biological properties.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of Fmoc-Nw,w-dimethyl-L-arginine:

  • Cardiovascular Health : Research indicates that elevated levels of asymmetric dimethylarginine (ADMA), a related compound, correlate with endothelial dysfunction in various cardiovascular diseases. This suggests that Fmoc-Nw,w-dimethyl-L-arginine may also play a role in these conditions .
  • Cancer Cell Proliferation : In vitro studies have demonstrated that compounds similar to Fmoc-Nw,w-dimethyl-L-arginine can inhibit the proliferation of cancer cell lines. For instance, certain cyclic dipeptides exhibit cytotoxic effects on glioma cells, indicating potential therapeutic applications for compounds that modulate arginine metabolism .
  • Endothelial Dysfunction Marker : As an endogenous NOS inhibitor, Fmoc-Nw,w-dimethyl-L-arginine could serve as a biomarker for endothelial dysfunction, particularly in conditions such as HIV infection where ADMA levels are elevated .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying Fmoc-N<sup>ω,ω</sup>-dimethyl-L-arginine (asymmetrical) in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Synthesis : Use Fmoc-protected derivatives (e.g., Fmoc-Arg(Me)2-OH) with Wang or Rink resins (loading capacity: 0.9–1.1 mmol/g) for SPPS. Ensure coupling efficiency with activators like HBTU/HOBt and monitor via Kaiser test .
  • Purification : Employ reverse-phase HPLC with C18 columns (gradient: 0.1% TFA in H2O/ACN). Validate purity (>95%) via HPLC retention time alignment with standards and mass spectrometry (e.g., ESI-MS for M.W. 424.5 g/mol) .

Q. How is Fmoc-N<sup>ω,ω</sup>-dimethyl-L-arginine characterized to confirm structural integrity and enantiomeric purity?

  • Methodological Answer :

  • Structural Confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify methyl group positions (δ ~2.7–3.1 ppm for dimethylation). Specific rotation ([α]D in DMF: -6.0° to -4.0°) helps confirm stereochemistry .
  • Enantiomeric Purity : Analyze via chiral HPLC (e.g., Chirobiotic T column) or capillary electrophoresis. Ensure ≥90.5% L-enantiomer using validated protocols .

Advanced Research Questions

Q. What experimental approaches are used to study the role of asymmetrical dimethylarginine (ADMA) in nitric oxide (NO) synthase inhibition?

  • Methodological Answer :

  • In Vitro Models : Treat endothelial cells with ADMA (0.01–10 µM) and measure NO production via Griess assay or fluorescent probes (e.g., DAF-FM). Compare with L-arginine supplementation (10–100 µM) to reverse inhibition .
  • Functional Correlations : Correlate plasma ADMA levels (quantified via HPLC with fluorescence detection; LOD: 0.01 µM) with vasodilation impairment in hypercholesterolemic models .

Q. How can researchers resolve discrepancies in ADMA’s biological effects across studies (e.g., conflicting dose-response outcomes)?

  • Methodological Answer :

  • Controlled Variables : Standardize sample matrices (e.g., EDTA plasma vs. serum) to avoid pre-analytical artifacts. Validate assays using spiked recovery tests (98–102% recovery) .
  • Mechanistic Replication : Test ADMA in parallel with symmetric dimethylarginine (SDMA) to isolate NOS-specific effects. Use genetic models (e.g., DDAH knockout mice) to study metabolic pathways .

Q. What advanced analytical strategies address co-elution challenges when quantifying ADMA in complex biological samples?

  • Methodological Answer :

  • Chromatographic Optimization : Use orthogonal separation techniques (e.g., HILIC vs. reverse-phase) to resolve ADMA from SDMA and arginine. Derivatize with ortho-phthaldialdehyde (OPA) for enhanced fluorescence detection .
  • Mass Spectrometry : Employ LC-MS/MS (MRM transitions: ADMA m/z 203→46; SDMA m/z 203→172) for specificity in metabolomic profiling .

Q. Methodological Notes

  • Storage : Store Fmoc-Arg(Me)2-OH at 2–8°C in desiccated conditions to prevent Fmoc group degradation .
  • Data Interpretation : Normalize ADMA levels to L-arginine (molar ratio) to account for substrate competition in NOS studies .

Properties

Molecular Formula

C23H28N4O4

Molecular Weight

424.5 g/mol

IUPAC Name

(2R)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C23H28N4O4/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29)/t20-/m1/s1

InChI Key

QXAXLSMKNHJDNM-HXUWFJFHSA-N

Isomeric SMILES

CN(C)C(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N

Origin of Product

United States

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